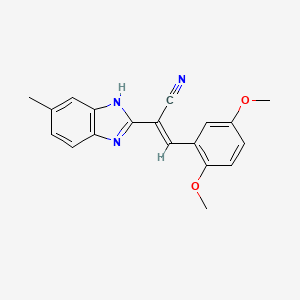![molecular formula C15H23N3O4S B5367694 N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5367694.png)
N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since undergone numerous clinical trials for various types of cancer.
Mecanismo De Acción
N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 inhibits the activity of several kinases, including RAF, VEGFR, and PDGFR. RAF is a critical component of the MAPK/ERK signaling pathway, which is often overactivated in cancer cells. By inhibiting RAF, this compound 43-9006 can prevent the activation of downstream signaling pathways that promote tumor growth. Additionally, this compound 43-9006 can inhibit angiogenesis by blocking the activity of VEGFR and PDGFR, which are involved in the formation of new blood vessels that supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical studies. In clinical trials, this compound 43-9006 has been shown to improve overall survival and progression-free survival in patients with advanced melanoma, renal cell carcinoma, and hepatocellular carcinoma. However, this compound 43-9006 can also cause adverse effects, including hypertension, diarrhea, and skin rash.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 is a potent inhibitor of several kinases involved in cancer growth and angiogenesis, making it a useful tool for studying these processes in vitro and in vivo. However, this compound 43-9006 can also inhibit other kinases, which can complicate the interpretation of experimental results. Additionally, this compound 43-9006 has a short half-life in vivo, which can limit its usefulness in long-term studies.
Direcciones Futuras
There are several future directions for the study of N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and angiogenesis. Another area of interest is the development of new formulations of this compound 43-9006 that can improve its pharmacokinetic properties and reduce adverse effects. Additionally, the identification of biomarkers that can predict response to this compound 43-9006 could improve patient selection and treatment outcomes.
Métodos De Síntesis
The synthesis of N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal to form 5-chloro-2-nitrobenzaldehyde. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to form 5-chloro-2-nitro-N-(2-(4-morpholinyl)ethyl)benzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas to produce this compound 43-9006.
Aplicaciones Científicas De Investigación
N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. Clinical trials have been conducted for various types of cancer, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propiedades
IUPAC Name |
N,2-dimethyl-5-(2-morpholin-4-ylethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-12-3-4-13(11-14(12)15(19)16-2)23(20,21)17-5-6-18-7-9-22-10-8-18/h3-4,11,17H,5-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKFVSHLOSQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethylbenzamide](/img/structure/B5367619.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5367629.png)
![9-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5367630.png)
![isopropyl 2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5367636.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5367647.png)
![N'-[(4-methylphenyl)sulfonyl]-N-2-naphthylbenzenecarboximidamide](/img/structure/B5367650.png)
![(2-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5367653.png)


![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5367673.png)
![6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5367675.png)

![3-(4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B5367701.png)